Dopamine Transporter (DAT) Binding Affinity: Erythro vs. Threo Diastereomers
The dl-erythro isomer of methylphenidate demonstrates essentially no measurable binding to the dopamine transporter (DAT) compared to the threo diastereomers. In radioligand displacement assays, the dl-erythro isomer of o-bromomethylphenidate exhibited an IC50 exceeding 50,000 nM for DAT binding [1]. In contrast, the threo diastereomers of methylphenidate and its derivatives typically show nanomolar binding affinities in the same assay system [1]. This represents a greater than 1,000-fold difference in binding potency between the diastereomeric forms. Furthermore, the affinity profile for methylphenidate derivatives follows a consistent order of DAT > NET >> 5HTT for the active threo isomers, while the erythro isomers fail to exhibit meaningful binding to any of these transporters [1].
| Evidence Dimension | Dopamine transporter (DAT) binding affinity (IC50) |
|---|---|
| Target Compound Data | dl-erythro-o-bromomethylphenidate: IC50 > 50,000 nM (no detectable specific binding) |
| Comparator Or Baseline | dl-threo-methylphenidate derivatives: IC50 values in low nanomolar range (e.g., m-bromo-substituted threo analog exhibits enhanced affinity relative to unsubstituted methylphenidate) |
| Quantified Difference | >1,000-fold reduction in binding affinity for erythro diastereomers compared to threo diastereomers |
| Conditions | Rat striatal membrane preparations; radioligand: [3H]WIN 35,428; 0°C, 22°C, and 37°C incubation temperatures |
Why This Matters
This >1,000-fold difference in DAT binding establishes that erythro isomers are functionally inactive at the primary therapeutic target of methylphenidate, making D-erythro-Methylphenidate Hydrochloride essential as a negative control or impurity marker in DAT-targeted screening assays.
- [1] Gatley SJ, Pan D, Chen R, Chaturvedi G, Ding YS. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sci. 1996;58(12):PL231-PL239. View Source
